Cas no 102029-68-5 (Adenosine 5’-Monophosphoramidate Sodium Salt)

Adenosine 5’-Monophosphoramidate Sodium Salt 化学的及び物理的性質
名前と識別子
-
- Adenosine, 5'-(hydrogenphosphoramidate), monosodium salt (9CI)
- Adenosine 5’-Monophosphoramidate
- Adenosine 5’-Monophosphoramidate Sodium Salt
- Adenosine 5'-MonophosphoraMidate
- ADENOSINE 5-MONOPHOSPHORAMIDATE SODIUM SALT
- sodium,amino-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate
- Adenosine 5 inverted exclamation marka-monophosphoramidate sodium salt
- Adenosine 5'-(Hydrogen Phosphoramidate) Monosodium Salt
- Adenosine 5`-Monophosphoramidate0 Sodium Salt
- Adenosine 5'-monophosphoramidate sodium salt
- AMP-NH2-Na
- adenosine-5'-phosphoramidate
- ADENOSINE 5'-MONOPHOSPHORAMIDATE SODIUM
- ADENOSINE-5'-PHOSPHORAMIDATE,SODIUM SALT
- Adenosine 5'-monophosphoramidate Na salt
- Adenosine 5'-phosphoramidate sodium salt
- 102029-68-5
- sodium;amino-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate
- Adenosine 5 inverted exclamation marka-monophosphoramidate (sodium)
- SCHEMBL7931363
- sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate
- MFCD00042776
- PD171538
- Sodium((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methylphosphoramidate
- CS-0131129
- Adenosine 5'-monophosphoramidate sodium salt, ~95%
- Sodium 5'-O-(aminophosphinato)adenosine
- Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphoramidate
- HY-N7517
- DTXSID10635544
- DA-70591
- Adenosine 5a?monophosphoramidate sodium
- G12109
-
- インチ: 1S/C10H15N6O6P.Na/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20;/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1
- InChIKey: ALRHXZAMLVPXPL-MCDZGGTQSA-M
- ほほえんだ: P(N)(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O.[Na+]
計算された属性
- せいみつぶんしりょう: 368.06100
- どういたいしつりょう: 368.06101347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 11
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 493
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 6
- トポロジー分子極性表面積: 195Ų
じっけんとくせい
- 色と性状: 白色アモルファス粉末。
- ゆうかいてん: >200°C (dec.)
- ようかいど: Methanol (Slightly), Water (Slightly)
- PSA: 204.50000
- LogP: -0.17690
- ようかいせい: 水に溶け、アセトンに溶けない
Adenosine 5’-Monophosphoramidate Sodium Salt セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- 福カードFコード:3-8-10-21
- ちょぞうじょうけん:Hygro°Cop°C, -20°C Freezer, Under inert atmosphere
Adenosine 5’-Monophosphoramidate Sodium Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE12463-5mg |
ADENOSINE 5'-MONOPHOSPHORAMIDATE SODIUM SALT |
102029-68-5 | 96% | 5mg |
$493.00 | 2024-04-20 | |
1PlusChem | 1P008UVJ-5mg |
Adenosine 5'-Monophosphoramidate Sodium Salt |
102029-68-5 | 96% | 5mg |
$493.00 | 2025-02-24 | |
A2B Chem LLC | AE12463-10mg |
ADENOSINE 5'-MONOPHOSPHORAMIDATE SODIUM SALT |
102029-68-5 | 96% | 10mg |
$745.00 | 2024-04-20 | |
TRC | A281800-10mg |
Adenosine 5’-Monophosphoramidate Sodium Salt |
102029-68-5 | 10mg |
$ 219.00 | 2023-09-09 | ||
TRC | A281800-100mg |
Adenosine 5’-Monophosphoramidate Sodium Salt |
102029-68-5 | 100mg |
$ 1656.00 | 2023-09-09 | ||
1PlusChem | 1P008UVJ-10mg |
Adenosine 5'-Monophosphoramidate Sodium Salt |
102029-68-5 | 96% | 10mg |
$745.00 | 2025-02-24 |
Adenosine 5’-Monophosphoramidate Sodium Salt 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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6. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Adenosine 5’-Monophosphoramidate Sodium Saltに関する追加情報
Comprehensive Overview of Adenosine 5’-Monophosphoramidate Sodium Salt (CAS No. 102029-68-5): Properties, Applications, and Research Insights
Adenosine 5’-Monophosphoramidate Sodium Salt (CAS No. 102029-68-5) is a specialized nucleotide derivative with significant relevance in biochemical and pharmaceutical research. This compound, often abbreviated as AMP-NH2·Na, features a unique phosphoramidate linkage, distinguishing it from conventional adenosine monophosphates. Its molecular structure combines adenosine, a ribonucleoside, with a monophosphoramidate group, making it a valuable tool for studying enzyme mechanisms, nucleic acid modifications, and signal transduction pathways.
In recent years, the demand for nucleotide analogs like Adenosine 5’-Monophosphoramidate Sodium Salt has surged due to their applications in drug discovery and biomedical research. Researchers frequently search for terms such as "AMP-NH2 sodium salt uses", "phosphoramidate nucleotide synthesis", and "CAS 102029-68-5 supplier", reflecting its growing importance. The compound’s stability and solubility in aqueous solutions, attributed to its sodium salt form, further enhance its utility in experimental settings.
One of the key hotspots in current research involves the role of modified nucleotides in mRNA vaccine technology and therapeutic oligonucleotides. While Adenosine 5’-Monophosphoramidate Sodium Salt is not directly used in vaccines, its structural analogs contribute to understanding nucleotide modifications that improve RNA stability and translational efficiency. This connection has spurred interest in related compounds, as evidenced by search trends like "nucleotide analogs for RNA therapeutics" and "phosphoramidate in drug delivery".
From a synthetic chemistry perspective, CAS No. 102029-68-5 serves as a building block for designing prodrugs and enzyme substrates. Its phosphoramidate moiety mimics natural phosphate groups, enabling studies on kinases and phosphatases—a topic frequently queried as "kinase assay substrates" or "phosphoramidate-based inhibitors". Additionally, the compound’s compatibility with HPLC and mass spectrometry makes it a preferred choice for analytical method development.
In the context of metabolic engineering, Adenosine 5’-Monophosphoramidate Sodium Salt is explored for its potential to modulate purine metabolism. Researchers investigating "ATP analogs" or "purine salvage pathways" often encounter this compound due to its structural similarity to AMP. Its applications extend to cell culture studies, where it aids in elucidating energy-dependent cellular processes.
Quality and sourcing are critical for researchers working with CAS 102029-68-5. Common search queries include "high-purity AMP-NH2 sodium salt" and "Adenosine 5’-Monophosphoramidate storage conditions". The compound typically requires storage at –20°C in a dry environment to maintain stability, a detail emphasized by suppliers and technical datasheets.
Looking ahead, the versatility of Adenosine 5’-Monophosphoramidate Sodium Salt positions it as a cornerstone in advancing precision medicine and biocatalysis. Its integration into high-throughput screening platforms and structural biology studies underscores its enduring value. As interest in personalized therapeutics grows, so does the demand for well-characterized nucleotide derivatives like this one.
For laboratories seeking reliable data, peer-reviewed studies on phosphoramidate chemistry and nucleotide analogs frequently cite CAS No. 102029-68-5. Its inclusion in databases such as PubChem and ChEBI ensures accessibility for global research communities, further solidifying its role in modern science.
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